9-(3-hydroxy-4-methylbenzoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one
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Description
The compound “9-(3-hydroxy-4-methylbenzoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one” is a derivative of 1,4,9-Triazaspiro[5.5]undecan-2-one . It’s part of a series of compounds that have been identified as potent and selective METTL3 inhibitors . METTL3 is a key player in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections .
Synthesis Analysis
The synthesis of this compound involves a protein crystallography-based medicinal chemistry optimization of a METTL3 hit compound . This has resulted in a significant potency improvement . Another patent describes an improved synthesis process for preparing 1,4-diazaspiro[5.5]undecan-3-one and its analogues .Molecular Structure Analysis
The molecular structure of this compound is complex, with a spiro[5.5]undecan-2-one core . It has a molecular formula of CHNO, an average mass of 257.329 Da, and a mono-isotopic mass of 257.173950 Da .Chemical Reactions Analysis
The compound is part of a series that shows target engagement in cells and is able to reduce the m6A/A level of polyadenylated RNA in MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cell lines .Mechanism of Action
Properties
IUPAC Name |
9-(3-hydroxy-4-methylbenzoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-12-3-4-13(11-14(12)21)15(22)20-8-5-17(6-9-20)16(23)18-7-10-19(17)2/h3-4,11,21H,5-10H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGRSHLRKPWLFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)C(=O)NCCN3C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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